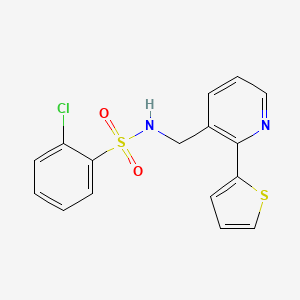

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiophene-substituted pyridinylmethyl group. For instance, compound 27 from Spice et al. () shares a closely related scaffold but includes additional substitutions, such as a 2-methyl-1-oxoisoindolin-5-yl group on the thiophene ring. The core structure—comprising a sulfonamide-linked chlorobenzene and a heterocyclic amine—is a hallmark of bioactive molecules, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQZEGIXJPHIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Derivative: The initial step involves the synthesis of the 2-(thiophen-2-yl)pyridine derivative.

Sulfonamide Formation: The next step involves the reaction of the pyridine derivative with a sulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Chlorination: The final step involves the chlorination of the benzenesulfonamide moiety. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon with hydrogen gas.

Substitution: Amines, thiols, typically under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its ability to form stable complexes with metal ions.

Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further stabilizing the compound within the binding site.

Comparison with Similar Compounds

Compound 27 ()

Structure :

- Target: 2-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Analog: 2-Chloro-N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide (Compound 27)

Differences : - Compound 27 has an extended thiophene substituent (2-methyl-1-oxoisoindolin-5-yl), increasing steric bulk and molecular weight (495 g/mol vs. ~397 g/mol for the target).

Synthesis : - Both compounds use a sulfonyl chloride-amine coupling (General Procedure B in ). However, Compound 27 requires a pre-functionalized amine (Amine 78), highlighting the synthetic complexity of multi-heterocyclic systems.

MMV665914 ()

Structure :

- 4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Differences : - The sulfonamide linkage connects to a piperazine-ethyl-pyridine group instead of a thiophene-pyridinylmethyl group.

- Activity:

- MMV665914 showed cytotoxicity in HEK293 cells but lacked literature support, whereas the target’s analogs (e.g., Compound 27) are explicitly linked to perforin inhibition .

Physicochemical Properties

Key Observations :

- The target’s simpler structure likely improves solubility compared to Compound 25.

- Agricultural analogs like chlorsulfuron () prioritize triazinyl groups for herbicidal activity, whereas the target’s heterocycles may favor medicinal applications .

Research Implications

The target compound’s design merges features from perforin inhibitors () and cytotoxic leads (), positioning it as a candidate for immunotherapeutic or antimicrobial studies. Its synthetic accessibility (via sulfonyl chloride coupling, as in and ) further supports scalability. Future work should prioritize:

Activity Profiling : Testing against perforin or parasitic targets (e.g., T. cruzi in ).

SAR Studies : Truncating or modifying substituents to optimize potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how do reaction conditions impact yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyridine-thiophene hybrid scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 2 : Sulfonamide linkage using chlorobenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) .

- Optimization : Yield improvements (≥70%) require precise control of temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) .

- Data Table :

| Reaction Step | Yield (%) | Key Conditions |

|---|---|---|

| Scaffold Formation | 65–75 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| Sulfonylation | 70–85 | THF, 0°C → RT, 12h |

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm), pyridine (δ 8.0–8.5 ppm), and sulfonamide (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bending (1540 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ (e.g., m/z 405.05 for C₁₇H₁₄ClN₂O₂S₂) .

Q. How is preliminary biological activity screening conducted for this compound?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ values) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or DHFR targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- SAR Insights :

- Thiophene Position : 2-Thiophen-2-yl enhances π-π stacking with enzyme active sites (e.g., COX-2), increasing potency .

- Sulfonamide Group : Electron-withdrawing substituents (e.g., Cl) improve metabolic stability but may reduce solubility .

- Case Study :

| Derivative | Modification | IC₅₀ (COX-2, µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | None | 1.2 | 0.05 |

| 4-Fluoro Analog | Cl → F | 0.8 | 0.03 |

Q. What computational methods validate the proposed mechanism of action?

- Approach :

- Molecular Docking (AutoDock/Vina) : Predict binding affinity to targets (e.g., COX-2 PDB: 5KIR) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Key Finding : The sulfonamide group forms hydrogen bonds with Arg120/Arg513 residues, critical for inhibition .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Resolution Strategies :

- Standardized Assays : Use identical cell lines (e.g., HepG2) and protocols (e.g., 48h exposure) .

- Metabolomic Profiling : Identify off-target effects via LC-MS/MS to distinguish apoptosis from necrosis .

- Dose-Response Validation : Repeat studies with ≥3 biological replicates to confirm IC₅₀ trends .

Methodological Challenges

Q. What strategies mitigate low solubility in pharmacological assays?

- Solutions :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Prodrug Design : Introduce ester groups at the sulfonamide nitrogen for in vivo hydrolysis .

Q. How are regioselectivity issues addressed during synthesis?

- Approach :

- Directed Ortho-Metalation : Employ directing groups (e.g., -OMe) to control thiophene-pyridine coupling .

- Protection/Deprotection : Use Boc groups for amine intermediates to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.